![molecular formula C11H8N4OS B1299501 7-Mercapto-2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 842971-47-5](/img/structure/B1299501.png)
7-Mercapto-2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-Mercapto-2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a heterocyclic molecule that belongs to the class of pyrazolotriazines, which are known for their potential biological activities. The presence of a mercapto group (–SH) and a phenyl group attached to the pyrazolotriazine core suggests that this compound could exhibit interesting chemical properties and possibly biological activities.
Synthesis Analysis
The synthesis of pyrazolotriazine derivatives can be achieved through various methods. One approach involves the reaction of S,S-diethyl aroyliminodithiocarbonates with 5-amino-3-methylpyrazole, leading to the formation of 4-aryl-2-ethylthio-7-methyl pyrazolo[1,5-a]-[1,3,5]-triazines . Another method starts from 3,5-dichloro-1-methyl/phenylpyrazin-2(1H)-ones, which are used to synthesize a range of chloro-mercapto-triazine derivatives with potential antibacterial and antifungal properties . These methods highlight the versatility of synthetic routes available for constructing the pyrazolotriazine scaffold.
Molecular Structure Analysis
The molecular structure of pyrazolotriazine derivatives can be elucidated using X-ray crystallography. For instance, the crystal and molecular structure of a related compound, 7-methyl-5-phenyl-1H-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine, was determined to crystallize in the monoclinic system with specific cell constants and an almost planar conformation . This information is crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrazolotriazines can undergo various chemical reactions due to the presence of reactive functional groups. The mercapto group, in particular, can participate in redox reactions, potentially forming disulfides under oxidizing conditions . Additionally, the active methylene group in some pyrazolotriazine derivatives can react with phosphorus pentachloride to yield chlorinated products or with aryldiazonium salts to form arylhydrazones, which can further cyclize to trisubstituted pyrazolotriazines . These reactions demonstrate the chemical versatility of the pyrazolotriazine core.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolotriazine derivatives are influenced by their molecular structure. The presence of different substituents can affect the molecule's solubility, stability, and reactivity. For example, the introduction of hydrophilic groups, such as sulfonamide, can enhance the solubility of the compound in water, which is beneficial for biological applications . The mercapto group can also impact the compound's redox behavior, making it a potential candidate for the development of new antioxidants or prodrugs that release active species under certain conditions .
Scientific Research Applications
Microwave-Assisted Synthesis Applications
Compounds related to 7-Mercapto-2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one have been explored for their potential in synthesizing new fused heterobicyclic nitrogen systems, which might possess anticancer properties. Saad, Youssef, and Mosselhi (2011) detailed the synthesis of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one under microwave irradiation, leading to the creation of compounds like 1,2,4-triazino[3,4-b][1,3,4]thiadiazinones, 1,3,4-thiadiazolo[2,3-c][1,2,4]triazinone, and pyrazolo[5,1-c]-[1,2,4]triazine-7-carbonitrile, which showed cytotoxic activity against different cancer cell lines (Saad, Youssef, & Mosselhi, 2011).
Nucleophilic Substitution Reactions
The compound's reactivity was further studied by Mironovich and Shcherbinin (2016), who investigated the nucleophilic substitution reactions of [1,2,4]triazino[4',3':1,5]pyrazolo[3,4-d][1,2,3]triazines, highlighting its potential in creating bioactive molecules with antibacterial and antitumor properties (Mironovich & Shcherbinin, 2016).
Herbicidal Activity and Protoporphyrinogen Oxidase Inhibition
A series of 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives synthesized as candidate herbicides showed promising herbicidal activity and strong inhibition against protoporphyrinogen oxidase activity in vitro. The study by Li et al. (2008) highlighted the significance of substituent variation in enhancing bioactivity, particularly noting the potent activities of compounds when certain substituent groups were present, pointing towards their potential agricultural applications (Li et al., 2008).
Synthesis of Novel Derivatives and Structural Analysis
Extensive research by multiple authors explores the synthesis of novel derivatives of pyrazolo[3,4-d][1,2,3]triazin-4-one and related compounds, examining their structural properties and potential applications in various fields such as antibacterial agents, antiproliferative agents, and more. These studies delve into the chemical reactivity, molecular structure, and potential biological activities of these compounds, contributing significantly to the scientific understanding and application of these chemical entities (Gurenko et al., 2014); (Smolnikov et al., 2017); (Holla et al., 2003); (Ashok & Holla, 2007); (Mojzych et al., 2005); (Al-Matar et al., 2010); (Bondock, Tarhoni, & Fadda, 2015); (Rizk, Ibrahim, & El-Borai, 2017); (Colomer & Moyano, 2011); (Khutova et al., 2013); (Holla, Shivananda, & Veerendra, 2002); (Riyadh, Kheder, & Asiry, 2013); (Zedníková, Nálepa, & Gúcky, 2001); (Masoud, Mostafa, Ahmed, & Abd El Moneim, 2003); (Velihina et al., 2021).
Future Directions
properties
IUPAC Name |
2-phenyl-7-sulfanylidene-5,6-dihydropyrazolo[1,5-d][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4OS/c16-10-9-6-8(7-4-2-1-3-5-7)14-15(9)11(17)13-12-10/h1-6H,(H,12,16)(H,13,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMGUNBWCGKJGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=C2)C(=O)NNC3=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Mercapto-2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide](/img/structure/B1299419.png)
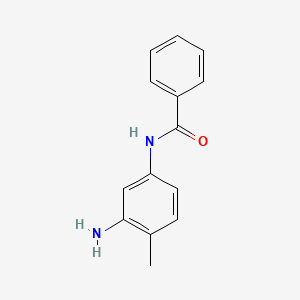
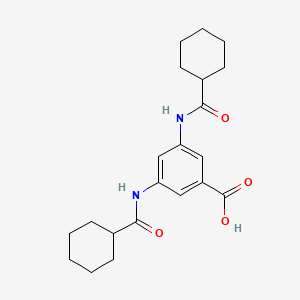

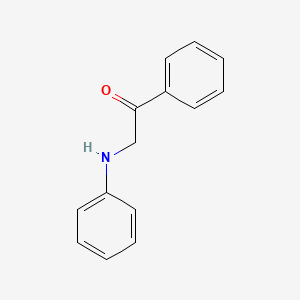
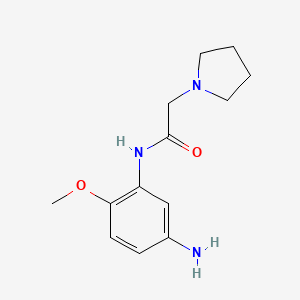
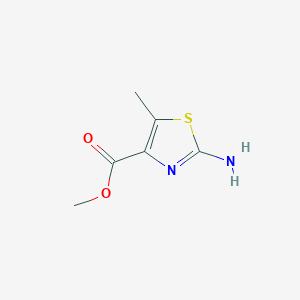
![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide](/img/structure/B1299441.png)
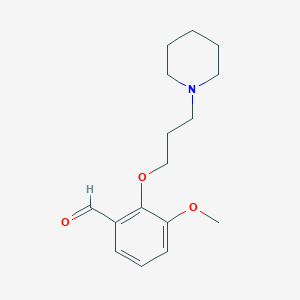
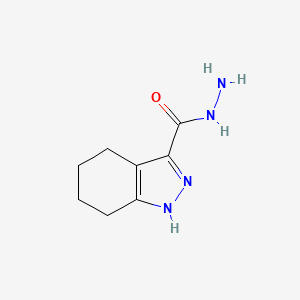

![3-chloro-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B1299452.png)
![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide](/img/structure/B1299455.png)
